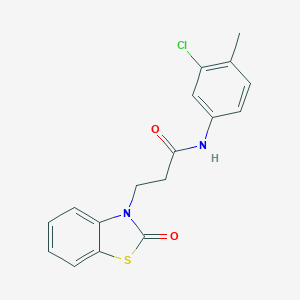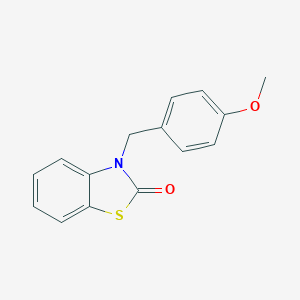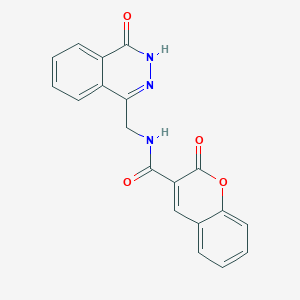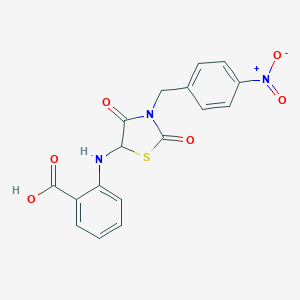
N-(3-chloro-4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide, commonly known as CBX, is a chemical compound with potential applications in scientific research. CBX belongs to the class of benzothiazole derivatives and has been studied for its mechanism of action and potential biochemical and physiological effects.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for N-(3-chloro-4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide involves the synthesis of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid followed by the coupling reaction with 3-chloro-4-methylaniline to yield the final product.
Starting Materials
2-Amino-3-chloro-4-methylbenzoic acid, Thionyl chloride, Acetic anhydride, Sodium bicarbonate, Benzothiazole-2-thiol, Ethyl chloroformate, Triethylamine, N,N-Dimethylformamide, 3-Chloro-4-methylaniline
Reaction
Synthesis of 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid, Step 1: 2-Amino-3-chloro-4-methylbenzoic acid is treated with thionyl chloride and acetic anhydride to yield 2-chloro-3-chloromethyl-4-methylbenzoic acid., Step 2: The above product is then treated with sodium bicarbonate and benzothiazole-2-thiol to yield 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid., Coupling reaction to yield N-(3-chloro-4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide, Step 1: 3-Chloro-4-methylaniline is treated with ethyl chloroformate and triethylamine to yield N-(3-chloro-4-methylphenyl)carbamic acid ethyl ester., Step 2: The above product is then treated with 3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid in the presence of N,N-dimethylformamide and triethylamine to yield N-(3-chloro-4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide.
作用機序
CBX acts as an inhibitor of gap junctions by blocking the channels that allow for direct communication between cells. This property has been studied in various cell types, including neurons, astrocytes, and cardiac cells. Inhibition of gap junctions has been shown to affect cellular communication and signaling, leading to changes in physiological function.
生化学的および生理学的効果
CBX has been shown to have a variety of biochemical and physiological effects, depending on the cell type and context of use. In neurons, CBX has been shown to affect synaptic transmission and plasticity, while in cardiac cells, it has been shown to affect conduction velocity and arrhythmia susceptibility. CBX has also been studied for its potential anti-inflammatory and anti-tumor properties.
実験室実験の利点と制限
CBX has several advantages for use in lab experiments, including its specific inhibition of gap junctions and its potential for studying the role of gap junctions in cellular communication and plasticity. However, CBX also has limitations, including its potential non-specific effects on other cellular processes and the need for careful control of dosage and exposure.
将来の方向性
There are several potential future directions for research on CBX. One area of interest is the development of more specific inhibitors of gap junctions, which could allow for more precise manipulation of cellular communication and signaling. Additionally, CBX could be studied in the context of various neurological and cardiac disorders to investigate its potential therapeutic applications. Finally, further research is needed to fully understand the biochemical and physiological effects of CBX and its potential limitations for use in lab experiments.
科学的研究の応用
CBX has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to inhibit gap junctions, which are channels that allow for direct communication between cells. This property has led to the investigation of CBX as a potential tool for studying the role of gap junctions in neural communication and plasticity.
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-11-6-7-12(10-13(11)18)19-16(21)8-9-20-14-4-2-3-5-15(14)23-17(20)22/h2-7,10H,8-9H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXPSBFPNILIFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCN2C3=CC=CC=C3SC2=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B352987.png)
![3-(3-(2-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B352988.png)
![4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B353000.png)
![3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one](/img/structure/B353001.png)
![3-(2-methoxybenzyl)benzo[d]thiazol-2(3H)-one](/img/structure/B353003.png)
![3-(4-isopropoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one](/img/structure/B353005.png)

![3-[2-(3-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one](/img/structure/B353009.png)
![3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B353011.png)

![2-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B353015.png)
![2-{[3-(3-Carboxybenzyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B353016.png)

![3-(2-(4-methoxyphenoxy)ethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B353021.png)